N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide

Lipophilicity Drug-likeness Membrane Permeability

N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 622349-49-9) is a fully substituted benzofuran-2-carboxamide derivative belonging to the broader class of benzofuran heterocycles, which are widely explored in medicinal chemistry for antiviral, neuroprotective, and anticancer applications. The compound features a 3,5,6-trimethylbenzofuran core, an N-ethyl-N-phenyl tertiary amide side chain, a molecular formula of C₂₀H₂₁NO₂, and a molecular weight of 307.39 Da.

Molecular Formula C20H21NO2
Molecular Weight 307.4g/mol
CAS No. 622349-49-9
Cat. No. B385305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide
CAS622349-49-9
Molecular FormulaC20H21NO2
Molecular Weight307.4g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
InChIInChI=1S/C20H21NO2/c1-5-21(16-9-7-6-8-10-16)20(22)19-15(4)17-11-13(2)14(3)12-18(17)23-19/h6-12H,5H2,1-4H3
InChIKeyLRLJRLIWPYLITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 622349-49-9): Core Chemical Identity and Procurement-Relevant Characteristics


N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 622349-49-9) is a fully substituted benzofuran-2-carboxamide derivative belonging to the broader class of benzofuran heterocycles, which are widely explored in medicinal chemistry for antiviral, neuroprotective, and anticancer applications [1]. The compound features a 3,5,6-trimethylbenzofuran core, an N-ethyl-N-phenyl tertiary amide side chain, a molecular formula of C₂₀H₂₁NO₂, and a molecular weight of 307.39 Da . Its predicted physicochemical profile—including an ACD/LogP of 4.35, zero hydrogen bond donors, and a polar surface area of 33 Ų—places it in a lipophilic, membrane-permeable chemical space distinct from simpler benzofuran-2-carboxamide congeners .

Why N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide Cannot Be Interchanged with Simpler Benzofuran-2-Carboxamide Analogs


Generic substitution within the benzofuran-2-carboxamide class is unreliable because even minor structural modifications produce substantial shifts in physicochemical and biological profiles. The parent compound benzofuran-2-carboxamide possesses an ACD/LogP of 1.54, two hydrogen bond donors, and a polar surface area of 56 Ų , whereas N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide carries a >2.8 log unit higher lipophilicity (ACD/LogP 4.35–4.96), zero hydrogen bond donors, and a PSA reduced to 33 Ų . These changes fundamentally alter membrane permeability, metabolic stability, and target engagement, as demonstrated by the stark contrast in Aβ42 fibrillogenesis activity between N-phenylbenzofuran-2-carboxamide (1.5–4.7-fold acceleration) [1] and the unsubstituted benzofuran-2-carboxamide series. Interchanging analogs without accounting for the specific N-ethyl-N-phenyl and 3,5,6-trimethyl substitution patterns risks loss of desired potency, altered selectivity, and unpredictable ADME outcomes [2].

Quantitative Differentiation Evidence for N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide (CAS 622349-49-9) Versus Closest Analogs


Lipophilicity (LogP) Comparison: N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide Versus Unsubstituted Benzofuran-2-Carboxamide

N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide exhibits an ACD-predicted LogP of 4.35 (KOWWIN estimate 4.96), representing a >2.8 log unit increase in lipophilicity compared to the unsubstituted parent benzofuran-2-carboxamide (ACD/LogP 1.54) . This difference corresponds to an approximately 600–900 fold higher predicted octanol-water partition coefficient, driven by the three aromatic methyl groups and the N-ethyl-N-phenyl tertiary amide substituents .

Lipophilicity Drug-likeness Membrane Permeability

Hydrogen Bond Donor Count and Polar Surface Area: Impact on Oral Bioavailability and Blood-Brain Barrier Penetration

The target compound possesses zero hydrogen bond donors (HBD = 0) and a polar surface area (PSA) of only 33 Ų, compared to two HBDs and a PSA of 56 Ų for the parent benzofuran-2-carboxamide . These values fall well within the established thresholds for favorable CNS drug-like properties (HBD ≤ 3; PSA < 70 Ų for BBB penetration), whereas the parent compound's lower lipophilicity and higher PSA reduce its predicted brain exposure [1].

ADME Blood-Brain Barrier Oral Bioavailability

Predicted Bioconcentration Factor (BCF) and Environmental Persistence Profile Relative to Parent Scaffold

The target compound's ACD/BCF (pH 7.4) is predicted at 2,734.55, which is >400-fold higher than the parent benzofuran-2-carboxamide (ACD/BCF pH 7.4 = 6.53) . The predicted LogD at pH 7.4 of 4.82 contributes to this increased bioaccumulation potential, indicating that the N-ethyl-N-phenyl and trimethyl substitutions substantially increase environmental persistence and tissue accumulation risk relative to the unsubstituted core [1].

Environmental Fate Bioaccumulation Physicochemical Risk Assessment

Structural Basis for Differentiated Biological Activity: N-Phenylbenzofuran-2-Carboxamide Series as Quantitative Baseline for Aβ42 Aggregation Modulation

N-Phenylbenzofuran-2-carboxamide (7a, CAS 50635-12-6), the closest published analog lacking N-ethyl and 3,5,6-trimethyl groups, demonstrates quantifiable Aβ42 aggregation modulation activity: 1.5- to 4.7-fold increases in Aβ42 fibrillogenesis at 1–25 μM, with HT22 neuronal cell viability protection of ~74% versus ~20% for Aβ42-alone controls [1]. The target compound's additional N-ethyl and trimethyl substitutions are predicted to enhance this activity through increased lipophilicity (ΔLogP ≈ +1.0 vs. 7a) and steric modulation of the Aβ42 binding interface, though direct experimental confirmation is pending [2]. By contrast, unsubstituted benzofuran-2-carboxamide lacks any reported Aβ42 modulatory activity, establishing a clear structure-activity gradient [3].

Alzheimer's Disease Amyloid Beta Neuroprotection

Validated and Inferred Application Scenarios for N-Ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide Based on Available Evidence


CNS Drug Discovery: Lead Optimization for Neurodegenerative Disease Targets Requiring High BBB Penetration

The compound's zero hydrogen bond donors, low polar surface area (33 Ų), and high predicted LogP (4.35–4.96) align with established CNS drug-likeness criteria (HBD ≤ 3; PSA < 70 Ų) . These properties predict superior passive blood-brain barrier penetration compared to polar benzofuran-2-carboxamide analogs (HBD = 2; PSA = 56 Ų; LogP = 1.54). When coupled with the demonstrated Aβ42 aggregation modulatory activity of the N-phenylbenzofuran-2-carboxamide pharmacophore (1.5–4.7 fold fibrillogenesis acceleration; ~74% HT22 neuroprotection) [1], this compound is positioned as a logical next-step candidate for Alzheimer's disease lead optimization programs where brain exposure is rate-limiting [2].

Intracellular Target Engagement: Probe Development for Cytosolic and Nuclear Receptors

The high predicted LogD at pH 7.4 (4.82) and absence of ionizable groups ensure passive diffusion across phospholipid bilayers without pH-dependent partitioning variability . This profile is advantageous for engaging intracellular targets such as nuclear receptors, kinases, or viral polymerases (e.g., HCV NS5B) where benzofuran-2-carboxamide scaffolds have established precedent [1]. The compound's 3,5,6-trimethyl substitution pattern further increases steric bulk, which may confer selectivity advantages over flat, unsubstituted analogs by discriminating between closely related enzyme active sites [2].

Environmental Fate and Ecotoxicology Reference Standard: High Bioaccumulation Potential Screening

With a predicted bioconcentration factor (BCF) of 2,734.55 at pH 7.4—exceeding the regulatory threshold of 2,000 for bioaccumulative substances—this compound serves as a useful reference standard for environmental fate laboratories calibrating HPLC-based logD/BCF correlation models or validating in silico prediction tools . Its >400-fold higher predicted BCF relative to the parent benzofuran-2-carboxamide (BCF = 6.53) provides a wide dynamic range for method development, and the compound's tertiary amide stability under environmental hydrolysis conditions makes it suitable for persistence studies [1].

Quote Request

Request a Quote for N-ethyl-3,5,6-trimethyl-N-phenyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.